![molecular formula C12H23NO4 B6353439 3-[(Butan-2-yl)[(t-butoxy)carbonyl]amino]propanoic acid CAS No. 1171072-55-1](/img/structure/B6353439.png)
3-[(Butan-2-yl)[(t-butoxy)carbonyl]amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Butan-2-yl)[(t-butoxy)carbonyl]amino]propanoic acid is a chemical compound with the molecular formula C13H25NO5. It is a derivative of propanoic acid, featuring a butan-2-yl group and a tert-butoxycarbonyl (t-BOC) protecting group attached to the amino group. This compound is often used in organic synthesis and research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Butan-2-yl)[(t-butoxy)carbonyl]amino]propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (t-BOC-Cl) in the presence of a base such as triethylamine (TEA). This step ensures that the amino group does not participate in unwanted side reactions during subsequent steps.
Alkylation: The protected amino acid is then alkylated with butan-2-yl bromide in the presence of a strong base like sodium hydride (NaH) to introduce the butan-2-yl group.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(Butan-2-yl)[(t-butoxy)carbonyl]amino]propanoic acid can undergo various chemical reactions, including:
Hydrolysis: The t-BOC protecting group can be removed under acidic conditions, yielding the free amino acid.
Oxidation: The butan-2-yl group can be oxidized to form corresponding ketones or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butan-2-yl group can be replaced with other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or trifluoroacetic acid (TFA).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH).
Major Products Formed
Hydrolysis: Free amino acid.
Oxidation: Ketones or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(Butan-2-yl)[(t-butoxy)carbonyl]amino]propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Butan-2-yl)[(t-butoxy)carbonyl]amino]propanoic acid depends on its specific application. In general, the compound interacts with molecular targets through its functional groups, leading to various biochemical and chemical effects. For example, in enzyme studies, it may act as a substrate or inhibitor, binding to the active site and modulating enzyme activity.
Comparison with Similar Compounds
Similar Compounds
3-[(Butan-2-yl)amino]propanoic acid: Lacks the t-BOC protecting group.
3-[(t-Butoxy)carbonyl]amino]propanoic acid: Lacks the butan-2-yl group.
N-tert-Butoxycarbonyl-L-alanine: Similar structure but with an alanine backbone.
Uniqueness
3-[(Butan-2-yl)[(t-butoxy)carbonyl]amino]propanoic acid is unique due to the presence of both the butan-2-yl group and the t-BOC protecting group. This combination provides specific reactivity and stability, making it valuable in synthetic and research applications.
Properties
IUPAC Name |
3-[butan-2-yl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-6-9(2)13(8-7-10(14)15)11(16)17-12(3,4)5/h9H,6-8H2,1-5H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBJMNJGSIVYKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N(CCC(=O)O)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
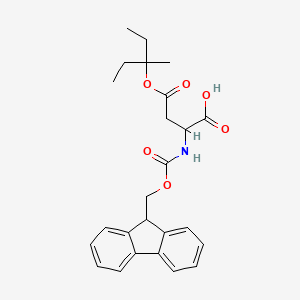
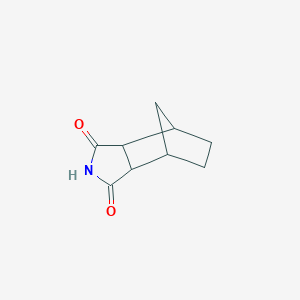
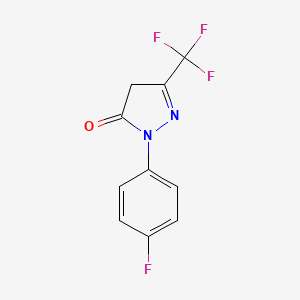
![4-(2-Methoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6353386.png)
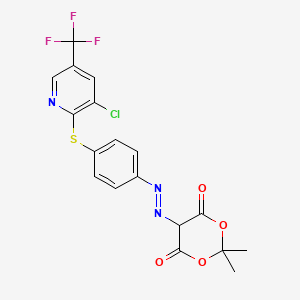
![chloropalladium(1+);dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;2-methoxy-2-methylpropane;2-phenylethanamine](/img/structure/B6353400.png)
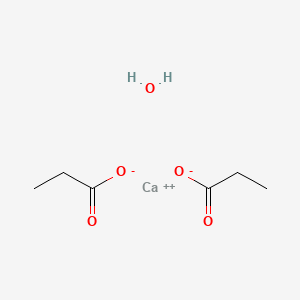
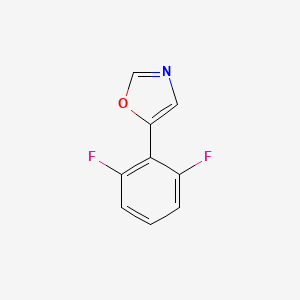
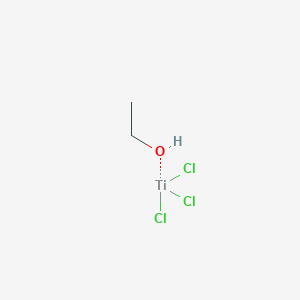
amino}propanoic acid](/img/structure/B6353440.png)
![3-{[(Tert-butoxy)carbonyl][2-(dimethylamino)ethyl]amino}propanoic acid](/img/structure/B6353445.png)
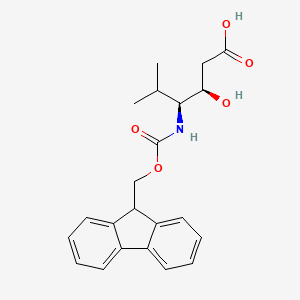
![4-(3-Methylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353449.png)
![4-(3-Methoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353455.png)
